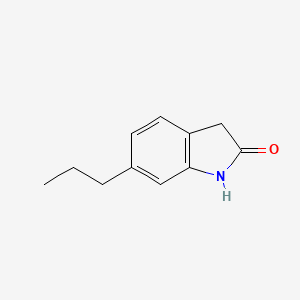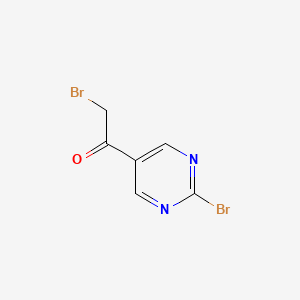
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol is a chiral organic compound with a unique structure that includes a hexahydropyridazine ring substituted with a methyl group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor, such as a hexahydropyridazine derivative, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize advanced techniques such as microreactors, which allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce more saturated compounds .
科学的研究の応用
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .
類似化合物との比較
Similar Compounds
(3S,4R,5S)-ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate: A related compound with similar structural features but different functional groups.
(2S,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl: Another compound with a similar hexahydropyridazine ring but different substituents.
Uniqueness
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol is unique due to its specific stereochemistry and the presence of both a methyl group and two hydroxyl groups on the hexahydropyridazine ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C5H12N2O2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
(3S,4R,5S)-3-methyldiazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O2/c1-3-5(9)4(8)2-6-7-3/h3-9H,2H2,1H3/t3-,4-,5+/m0/s1 |
InChIキー |
SFWAQASNOSFXTF-VAYJURFESA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](CNN1)O)O |
正規SMILES |
CC1C(C(CNN1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


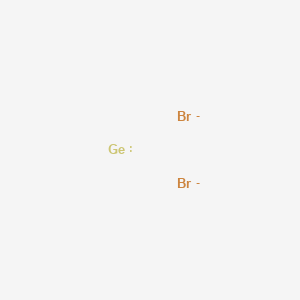
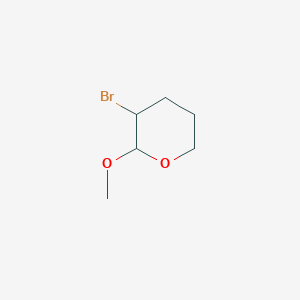
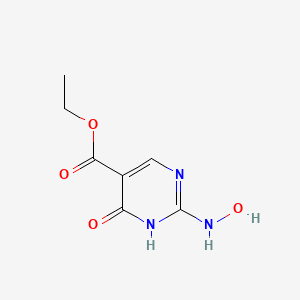

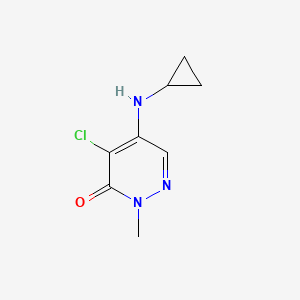
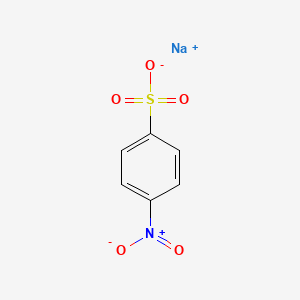
![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
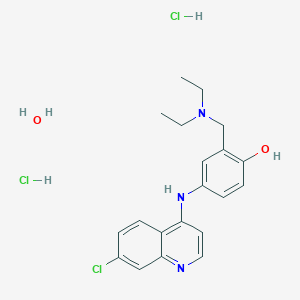
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
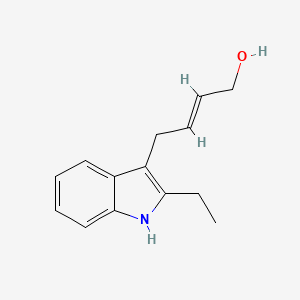
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
